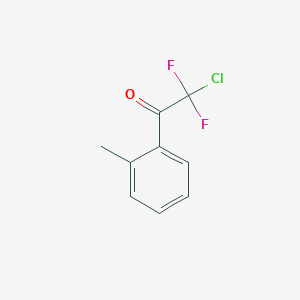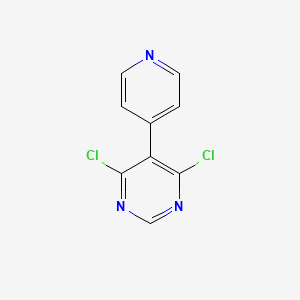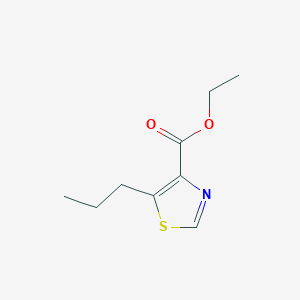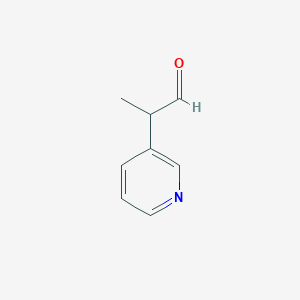
2-(PYRIDIN-3-YL)PROPANAL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(PYRIDIN-3-YL)PROPANAL is an organic compound with the molecular formula C8H9NO It is a derivative of propanal, where the aldehyde group is attached to a pyridine ring at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-3-YL)PROPANAL can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with a suitable reagent to introduce the propanal group. For instance, the reaction of 3-pyridinecarboxaldehyde with ethylmagnesium bromide followed by hydrolysis can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of Grignard reagents or other organometallic compounds, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(PYRIDIN-3-YL)PROPANAL can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 2-(3-Pyridinyl)propanoic acid.
Reduction: 2-(3-Pyridinyl)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(PYRIDIN-3-YL)PROPANAL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(PYRIDIN-3-YL)PROPANAL involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Pyridinyl)propanal: Similar structure but with the aldehyde group at a different position.
3-Pyridinepropionic acid: The aldehyde group is replaced by a carboxylic acid group.
2-(3-Pyridinyl)propanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(PYRIDIN-3-YL)PROPANAL is unique due to the presence of both an aldehyde group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
2-pyridin-3-ylpropanal |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-3-2-4-9-5-8/h2-7H,1H3 |
Clave InChI |
NJWWQJFGEAYZPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


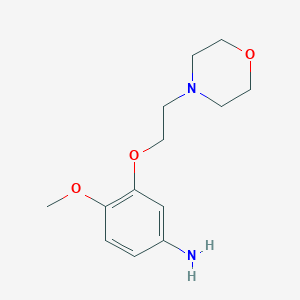
![2-(2-Ethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid](/img/structure/B8686024.png)
![8-(1-Methyl-1H-imidazol-2-yl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8686026.png)
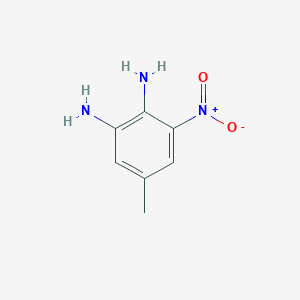
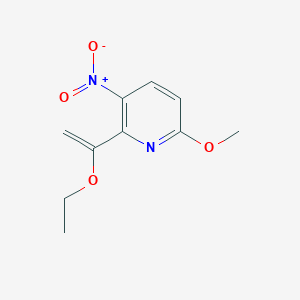
![8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID](/img/structure/B8686033.png)
